4-(2-Aminoethyl)-2-imidazolidinone
Description
Significance of Cyclic Urea (B33335) Scaffolds in Modern Organic Synthesis
Cyclic ureas, particularly the 2-imidazolidinone scaffold, are omnipresent structural motifs in a vast array of functional molecules. mdpi.com Their significance stems from a combination of robust chemical properties and their ability to impart specific three-dimensional structures. These scaffolds are integral components of numerous pharmaceuticals, natural products, and other biologically active compounds. mdpi.comacs.org For instance, the imidazolidinone ring is a core feature in biotin (B1667282) (a vital cofactor), the antibiotic linezolid, and the anti-HIV drug efavirenz. acs.org
The utility of the cyclic urea motif is deeply rooted in its hydrogen-bonding capabilities. The urea functionality contains both hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (C=O group), enabling it to form stable, predictable, non-covalent assemblies. mdpi.com This property is extensively exploited in supramolecular chemistry for the construction of molecular sensors, self-healing materials, and complex H-bonded structures. mdpi.com Furthermore, substituted imidazolidin-2-ones serve as crucial synthetic intermediates and are a valuable class of chiral auxiliaries for asymmetric transformations, guiding the stereochemical outcome of reactions. mdpi.com Their applications extend to roles as bactericides, central nervous system depressants, and transdermal penetration enhancers. scialert.netnih.gov
The Role of Aminoethyl Functionality in Heterocyclic Design
The incorporation of an aminoethyl side chain onto a heterocyclic core, as seen in 4-(2-aminoethyl)-2-imidazolidinone, is a common and effective strategy in molecular design. This functional group introduces a basic primary amine, which can participate in a variety of chemical transformations and biological interactions. The aminoethyl group can act as a nucleophile, a base, or a point of attachment for further functionalization, effectively serving as a versatile chemical handle.
In the context of medicinal chemistry, the aminoethyl moiety can be a key pharmacophoric element. Its ability to form hydrogen bonds and ionic interactions allows it to engage with biological targets such as enzymes and receptors. nih.gov The presence of this group can also influence a molecule's physicochemical properties, such as solubility and lipophilicity, which are critical for its pharmacokinetic profile. nih.gov The flexible nature of the ethyl linker allows the terminal amine to adopt various spatial orientations, enabling optimal interaction with binding sites.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H11N3O |
|---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
4-(2-aminoethyl)imidazolidin-2-one |
InChI |
InChI=1S/C5H11N3O/c6-2-1-4-3-7-5(9)8-4/h4H,1-3,6H2,(H2,7,8,9) |
InChI Key |
PCQIPXUNZVCIIT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)N1)CCN |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 4 2 Aminoethyl 2 Imidazolidinone
Classical and Contemporary Routes to the 2-Imidazolidinone Core Bearing Functionalized Side Chains
The synthesis of 2-imidazolidinones with functionalized side chains, such as 4-(2-Aminoethyl)-2-imidazolidinone, relies on established and modern organic chemistry methodologies. These strategies are designed to efficiently construct the heterocyclic core while maintaining the integrity of the desired side-chain functionalities.
Cyclization Reactions Involving Modified Diamine Precursors
The most direct and widely utilized approach for synthesizing this compound involves the cyclization of a suitable diamine precursor, namely diethylenetriamine (B155796) (DETA). This method introduces a carbonyl group or its equivalent to form the cyclic urea (B33335) structure.
The use of carbon dioxide (CO2) as a C1 source for carbonylation is an environmentally benign and attractive method for synthesizing 2-imidazolidinones. This "green" approach avoids the use of more hazardous reagents like phosgene. The reaction typically involves the reaction of a diamine with CO2, often under catalytic conditions, to facilitate the cyclization.
While direct synthesis of this compound from diethylenetriamine and CO2 has been explored, detailed high-yield procedures are not extensively documented. However, analogous reactions with similar diamines provide insight into this synthetic route. For instance, the synthesis of the parent 2-imidazolidinone from ethylenediamine (B42938) (EDA) and CO2 has been a subject of significant research. nih.govacs.org
In one notable study, cerium(IV) oxide (CeO2) was found to be an effective heterogeneous catalyst for the synthesis of 2-imidazolidinone from ethylenediamine carbamate (B1207046) (EDA-CA), which is formed from EDA and CO2. nih.govacs.orgelsevierpure.com This reaction proceeds in a 2-propanol solvent and can achieve high yields of the cyclic urea. nih.govacs.orgelsevierpure.com The catalytic system has been shown to be reusable and robust. nih.gov Nanoparticulate CeO2 has also been shown to catalyze the conversion of N-(2-aminoethyl)ethane-1,2-diamine (diethylenetriamine) into the corresponding cyclic urea, albeit in more modest yields. mdpi.com
The proposed mechanism for the CeO2-catalyzed reaction involves the activation of the amine carbamate on the catalyst surface, facilitating the intramolecular cyclization to form the 2-imidazolidinone ring and release water. acs.org The use of an appropriate solvent is crucial to prevent side reactions and ensure high selectivity. nih.govacs.org
| Precursor | Carbonyl Source | Catalyst | Solvent | Yield | Reference |
| Ethylenediamine Carbamate (EDA-CA) | Internal | CeO2 | 2-Propanol | up to 83% | nih.govacs.orgelsevierpure.com |
| N-(2-aminoethyl)ethane-1,2-diamine | CO2 | Nanoparticulate CeO2 | Not specified | 9-37% | mdpi.com |
This table presents data for the synthesis of 2-imidazolidinone from ethylenediamine as an illustrative example of the carbonylation method.
A well-established and industrially relevant method for the synthesis of this compound is the reaction of diethylenetriamine (DETA) with urea. google.com This process involves the heating of the two reactants, leading to a condensation reaction and the release of ammonia (B1221849), which drives the reaction towards the formation of the cyclic urea. google.comgoogle.com
The reaction is typically carried out at elevated temperatures, often in a stepwise manner, for instance, from 120°C up to 185°C. google.com The molar ratio of DETA to urea is a critical parameter, with ratios between 1.2 and 3 being reported. google.com Following the reaction, the excess DETA is removed by distillation under reduced pressure to yield the desired product, which is often referred to as UDETA (Urea of Diethylenetriamine). google.com
A patent describes a method where urea is added portion-wise to heated DETA, and the reaction temperature is gradually increased. google.com This controlled addition and heating profile helps to manage the reaction and the removal of byproducts like ammonia and water. google.com
| Reactant 1 | Reactant 2 | Temperature | Key Process | Product | Reference |
| Diethylenetriamine (DETA) | Urea | 120-185°C | Condensation with ammonia removal | This compound (UDETA) | google.com |
Diamination of Olefins as a Pathway to Imidazolidinones
The diamination of olefins presents an alternative strategy for the construction of the 2-imidazolidinone ring. This method involves the addition of two nitrogen atoms across a double bond. While this approach is a powerful tool in organic synthesis, its specific application to produce this compound is not prominently featured in the literature. The general methodology, however, provides a potential, though less direct, route.
This synthetic strategy would require a starting olefin that, upon diamination and subsequent functional group manipulation, would yield the target molecule. The complexity of such a multi-step synthesis makes it a less common choice compared to the direct cyclization of DETA.
Intramolecular Hydroamination of Linear Urea Derivatives
Intramolecular hydroamination is a modern and atom-economical method for the synthesis of nitrogen-containing heterocycles. mdpi.com This reaction involves the addition of an N-H bond across an unsaturated carbon-carbon bond within the same molecule. For the synthesis of imidazolidinones, this typically involves the cyclization of an N-allyl urea derivative. nih.govnih.govresearchgate.net
Gold(I) complexes have emerged as particularly effective catalysts for the 5-exo hydroamination of N-allylic, N'-aryl ureas, leading to the formation of the corresponding imidazolidin-2-ones in excellent yields under mild conditions. nih.govnih.govresearchgate.net The reaction exhibits high diastereoselectivity in many cases. nih.gov
To apply this method to the synthesis of this compound, a suitable N-allyl urea precursor with the necessary aminoethyl functionality would be required. The synthesis of such a precursor and its subsequent cyclization represents a plausible but not explicitly documented pathway to the target compound.
Aziridine (B145994) Ring Expansion Methodologies
The ring expansion of aziridines offers another synthetic entry to 2-imidazolidinones. This method typically involves the reaction of an activated aziridine with an isocyanate. The reaction proceeds via nucleophilic attack of the aziridine nitrogen on the isocyanate, followed by ring expansion to form the five-membered imidazolidinone ring.
Stereoselective and Enantioselective Synthesis of Chiral Imidazolidinones
The synthesis of enantiomerically pure chiral imidazolidinones is a significant objective in organic chemistry. These compounds serve not only as valuable end products but also as powerful tools in asymmetric synthesis. researchgate.net Methodologies to achieve high levels of stereocontrol include the use of chiral auxiliaries, asymmetric catalysis, and biocatalytic transformations.
Utilization of Chiral Auxiliaries in Imidazolidinone Ring Formation
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. mdpi.com This strategy is a reliable and versatile method for preparing enantiomerically pure compounds. mdpi.com In the context of imidazolidinones, chiral auxiliaries can be employed to control the formation of the heterocyclic ring, leading to enantiomerically enriched products after the auxiliary is cleaved. nih.gov
Chiral 2-imidazolidinones themselves are excellent chiral auxiliaries, valued for their stability and the high levels of asymmetric induction they provide in reactions like alkylations, aldol (B89426) reactions, and Michael additions. nih.govresearchgate.net They are appealing from a practical standpoint as they are available in either enantiomeric form, are often crystalline, and can be attached and removed under mild conditions. nih.gov The effectiveness of these auxiliaries is demonstrated in the diastereoselective alkylation of their corresponding enolates.
Table 1: Effect of 2-Imidazolidinone Chiral Auxiliaries on Diastereoselectivity in Alkylation Reactions Data sourced from a study on the alkylation of enolates with alkyl bromide or iodide. nih.gov
| Chiral Auxiliary Structure | R Group | Electrophile | Diastereomeric Excess (d.e.) |
| 4-Phenyl-1,3-dimethyl | H | Benzyl (B1604629) Bromide | >98% |
| 4-Isopropyl-1,3-dimethyl | H | Benzyl Bromide | 96% |
| 4-tert-Butyl-1,3-dimethyl | H | Benzyl Bromide | >98% |
| 4-Phenyl-1,3-dimethyl | H | Allyl Iodide | >98% |
This table is interactive. Click on headers to sort.
The synthesis of these chiral auxiliaries often starts from readily available materials. nih.gov For instance, enantiomerically pure 4-substituted-2-imidazolidinones can be prepared from the parent 1,3-dihydro-2-imidazolone heterocycle through a sequence involving methoxylation, reaction with organocuprates, and optical resolution. nih.gov
Asymmetric Organocatalysis and Metal-Catalyzed Asymmetric Synthesis of Imidazolidinones
Asymmetric catalysis, using either small organic molecules (organocatalysis) or metal complexes, represents a more atom-economical approach than the use of stoichiometric chiral auxiliaries. researchgate.net Both strategies have been successfully applied to the synthesis of chiral imidazolidinones.
Asymmetric Organocatalysis
The development of imidazolidinone-based organocatalysts, pioneered by David MacMillan, marked a significant milestone in the field. researchgate.netmdpi.com These catalysts operate through the formation of a transient iminium ion by reacting with an α,β-unsaturated aldehyde. researchgate.netnih.gov This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, making it more susceptible to nucleophilic attack. nih.gov This strategy has been applied to a wide array of transformations, consistently yielding products with high enantioselectivity. researchgate.netresearchgate.net
MacMillan-type catalysts, such as (5S)-2,2,3-trimethyl-5-phenylmethyl-4-imidazolidinone, are effective for reactions including the Diels-Alder reaction, Friedel-Crafts alkylations, 1,3-dipolar cycloadditions, and Michael additions. researchgate.netresearchgate.net
Table 2: Examples of Asymmetric Reactions Using Imidazolidinone Organocatalysts
| Reaction Type | Catalyst | Substrate Example | Enantiomeric Excess (ee) | Reference |
| Diels-Alder | (5S)-2,2,3-trimethyl-5-phenylmethyl-4-imidazolidinone HCl | Cinnamaldehyde + Cyclopentadiene | 93% | researchgate.net |
| Friedel-Crafts Alkylation | (2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone | N-Methylindole + α,β-Unsaturated Aldehyde | 99% | researchgate.net |
| Mukaiyama-Michael Addition | MacMillan Imidazolidinone | α,β-Unsaturated Aldehyde + Silyl Ketene Acetal (B89532) | High | researchgate.net |
| 1,3-Dipolar Cycloaddition | Second-Generation MacMillan Catalyst | Nitrone + Arylpropionaldehyde | Good to Excellent | researchgate.net |
This table is interactive. Click on headers to sort.
Metal-Catalyzed Asymmetric Synthesis
Transition-metal catalysis provides a powerful alternative for constructing the imidazolidinone scaffold. rsc.org Palladium-catalyzed reactions have been particularly effective. One notable method involves the asymmetric allylic cycloaddition of nitrogen-containing allylic carbonates with isocyanates, which furnishes chiral imidazolidinones in high yields and enantioselectivities. alfachemic.com
Another significant advancement is the palladium-catalyzed asymmetric carboamination of N-allyl ureas with aryl or alkenyl halides. thieme-connect.de This reaction creates a new carbon-carbon bond during the formation of the imidazolidinone ring, providing a direct route to enantiomerically enriched 4-(arylmethyl)-imidazolidin-2-ones. thieme-connect.de The choice of ligand is crucial for achieving high enantioselectivity in these transformations. mdpi.comthieme-connect.de
Table 3: Examples of Metal-Catalyzed Asymmetric Synthesis of Imidazolidinones
| Reaction Type | Catalyst System | Product Type | Yield | Enantiomeric Excess (ee) | Reference |
| Intramolecular Diamination | Cu(II) / Bidentate Oxazoline Ligand | Chiral Imidazolidinones | Moderate to Good | High to Excellent | rsc.org |
| Allylic Cycloaddition | Pd(0) / Chiral Phosphorus Amidite Ligand | Chiral Imidazolidinones | High | High | alfachemic.com |
| Alkene Carboamination | [Pd₂(dba)₃] / (R)-Siphos-PE | 4-(Arylmethyl)-imidazolidin-2-ones | Good | up to 95% | thieme-connect.de |
| Intermolecular Diamination | Pd(0) / BINOL-derived Ligand | Chiral Imidazolidinones | Good | High | mdpi.com |
This table is interactive. Click on headers to sort.
Biocatalytic Approaches to Enantiopure Imidazolidinone Derivatives
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for producing enantiopure compounds. mdpi.com Enzymes operate under mild conditions and can exhibit exquisite enantioselectivity. youtube.com For the synthesis of chiral imidazolidinones, the most relevant biocatalytic strategy is the kinetic resolution of a racemic mixture. wikipedia.org
In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic substrate, allowing the unreacted enantiomer to be recovered in high enantiomeric purity. youtube.comwikipedia.org Lipases are particularly versatile enzymes for this purpose, often used to catalyze the enantioselective acylation or hydrolysis of a racemic alcohol or ester. mdpi.comconicet.gov.ar While literature specifically detailing the lipase-catalyzed resolution of this compound is sparse, the approach has been successfully applied to structurally analogous compounds, such as oxazolidinones. researchgate.net
The general process involves treating a racemic mixture containing a hydroxyl or ester group with a lipase (B570770) and an acylating agent (or water for hydrolysis). The enzyme acylates one enantiomer much faster than the other, resulting in a mixture of an acylated enantiomer and the unreacted non-acylated enantiomer, which can then be separated. youtube.com This methodology has been used for the resolution of various N-heterocycles and is a promising route for accessing enantiopure imidazolidinone derivatives. rsc.orgmdpi.com
Advanced Synthetic Techniques Applied to this compound
Beyond stereocontrol, modern synthetic chemistry also focuses on improving reaction efficiency, safety, and scalability. Microwave-assisted synthesis and continuous flow chemistry are two advanced techniques that address these goals.
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis utilizes microwave irradiation to heat reactions, which can dramatically reduce reaction times, increase product yields, and enhance purity compared to conventional heating methods. youtube.com This technique is considered a green chemistry tool because of its energy efficiency. nih.gov
The synthesis of cyclic ureas, the class of compounds to which imidazolidinone belongs, has been shown to benefit significantly from microwave irradiation. researchgate.netcapes.gov.br For instance, an organocatalyzed, solvent-free reaction between diamines and propylene (B89431) carbonate (a carbonylating agent) under microwave heating produces cyclic ureas in good yields and high selectivity. researchgate.net The optimization of reaction conditions such as temperature, microwave power, and time is crucial for the success of these protocols. researchgate.net Microwave irradiation has also been employed for the synthesis of various imidazole (B134444) and imidazo[1,2-a]pyrimidine (B1208166) derivatives, highlighting its broad applicability in constructing nitrogen-containing heterocyclic rings. nih.govnih.gov
Table 4: Optimization of Microwave-Assisted Synthesis of a Cyclic Urea Data based on the reaction of 1,3-propanediamine with propylene carbonate. researchgate.net
| Parameter Varied | Conditions | Yield |
| Temperature | 2 mol% DBU, 200 W, 30 min | Varied with Temp. |
| MW-Power | 2 mol% DBU, 200 °C, 30 min | Varied with Power |
| Time | 2 mol% DBU, 200 °C, 100 W | Varied with Time |
| Optimized | 2 mol% DBU, 200 °C, 100 W, 10 min | Good |
This table is interactive. Click on headers to sort.
Continuous Flow Chemistry for Scalable Production
Continuous flow chemistry involves performing reactions in a continuously flowing stream through a reactor, rather than in a traditional batch-wise fashion. mdpi.com This technology offers numerous advantages for chemical manufacturing, including enhanced safety, improved heat and mass transfer, easier automation, and straightforward scalability. conicet.gov.armdpi.com
The synthesis of 2-imidazolidinone, the parent structure of the target compound, has been successfully demonstrated in a fixed-bed continuous flow reactor. wikipedia.org In one study, ethylenediamine carbamate was passed over a heterogeneous ceria (CeO₂) catalyst in a stream of ethylenediamine solvent. wikipedia.org This flow process achieved a significantly higher yield and selectivity for 2-imidazolidinone (94% yield) compared to the equivalent batch reaction (62% yield), which suffered from the formation of byproducts. wikipedia.org The improved performance in the flow system was attributed to the different ratio of solvent to catalyst, which disfavored the sequential reaction that formed the impurity. wikipedia.org Such protocols are highly promising for the large-scale, industrial production of imidazolidinone derivatives. wikipedia.org
Table 5: Comparison of Batch vs. Continuous Flow Synthesis of 2-Imidazolidinone Data sourced from a study using a CeO₂ catalyst. wikipedia.org
| Parameter | Batch Reaction | Continuous Flow Reaction |
| Temperature | 413 K | 363 K |
| Product Yield | 62% | 94% |
| Key Byproduct | N,N′-bis(2-aminoethyl)urea | Minimal |
| Scalability | Difficult | Straightforward |
This table is interactive. Click on headers to sort.
Green Chemistry Approaches and Sustainable Synthesis (e.g., utilizing CO2 as a C1 source)
A notable advancement in the sustainable synthesis of this compound involves the utilization of carbon dioxide (CO2) as a C1 source. scirp.orgscirp.org This approach aligns with the principles of green chemistry by incorporating a greenhouse gas into a valuable chemical product. The synthesis is achieved through the reaction of ethylenediamine, ethanolamine, and CO2, catalyzed by ruthenium loaded on activated carbon (Ru/AC). scirp.orgscirp.org
The reaction is conducted in a reactor where CO2 exists in a supercritical state. Supercritical CO2 offers excellent solubility and mass transfer properties, which facilitates the synthesis process. scirp.org This method represents a significant improvement over earlier synthetic routes, which sometimes involved reagents like thionyl chloride and produced acidic byproducts such as HCl. scirp.orgscirp.org The use of CO2 as a reactant and a benign solvent medium underscores the method's environmental advantages.
This innovative pathway highlights a move towards more environmentally responsible chemical manufacturing by replacing traditional, often hazardous, carbonylating agents with CO2.
Optimization of Synthetic Pathways using Design of Experiments (DoE) and Response Surface Methodology (RSM)
To maximize the efficiency of the synthesis of this compound from ethylenediamine, ethanolamine, and CO2, Response Surface Methodology (RSM) has been effectively employed. scirp.orgscirp.org RSM is a collection of statistical and mathematical techniques useful for developing, improving, and optimizing processes. neliti.comuts.edu.au It allows for the evaluation of multiple parameters and their interactions, providing a more comprehensive understanding of the reaction space than traditional one-factor-at-a-time optimization. scirp.orgscirp.org
A Box-Behnken Design (BBD), a type of RSM design, was utilized to investigate the effects of three key independent variables on the product yield: CO2 pressure, reaction temperature, and reaction time. scirp.orgscirp.org BBD is an efficient design for fitting a second-order model, which is often necessary to model the curvature in the response surface.
The experimental design involved a series of runs with different combinations of these variables. The relationship between the reaction parameters and the yield of this compound was modeled using a second-order polynomial equation. Statistical analysis, including Analysis of Variance (ANOVA), showed that all three variables—CO2 pressure, reaction temperature, and reaction time—had a significant impact on the yield. scirp.orgscirp.org The high determination coefficient (R²) of 0.9854 indicated a strong correlation between the experimental and predicted values, confirming the model's reliability for optimizing the reaction conditions. scirp.org
The optimization process using the RSM model predicted that the maximum yield of this compound could be achieved under specific conditions. A verification experiment was conducted under conditions close to the predicted optimum, confirming the model's accuracy. scirp.orgscirp.org
Table 1: Optimized Reaction Conditions Predicted by RSM for the Synthesis of this compound
| Parameter | Predicted Optimal Value | Verification Experiment Value |
| Reaction Temperature | 206.51 °C | 207 °C |
| CO2 Pressure | 9.35 MPa | 9.4 MPa |
| Reaction Time | 10.11 h | 10.1 h |
| Predicted Yield | 84.9% | - |
| Actual Yield | - | 83.1% |
This table presents the optimal reaction conditions for synthesizing this compound as determined by a Response Surface Methodology model and the results from a subsequent verification experiment. scirp.orgscirp.org
The close agreement between the predicted yield (84.9%) and the actual experimental yield (83.1%) demonstrates the effectiveness of RSM as a powerful tool for the systematic optimization of complex chemical syntheses. scirp.orgscirp.org
Reactivity of the Imidazolidinone Ring System
The imidazolidinone ring is a cyclic urea, possessing two nitrogen atoms (N1 and N3) that exhibit amide-like properties. wikipedia.org Their reactivity is generally lower than that of acyclic amines due to the delocalization of the nitrogen lone pairs into the adjacent carbonyl group. Nevertheless, they can participate in several key reactions.
The nitrogen atoms of the imidazolidinone ring can undergo N-alkylation and N-acylation, although typically requiring more forcing conditions than simple amines. nih.govacsgcipr.org N-alkylation involves the reaction with alkyl halides or other alkylating agents, often in the presence of a base to deprotonate the weakly acidic N-H bond. acsgcipr.org Similarly, N-acylation can be achieved using acyl chlorides or anhydrides to introduce an acyl group onto one or both nitrogen atoms.
The selective mono-alkylation or acylation at either N1 or N3 can be challenging without the use of protecting group strategies. The specific reaction conditions, such as the choice of solvent, base, and electrophile, can influence the degree and position of substitution.
Table 1: Examples of N-Alkylation and N-Acylation Reactions on the Imidazolidinone Ring This table presents hypothetical reaction examples based on the general reactivity of imidazolidinones.
| Reaction Type | Reagent | Conditions | Product Structure |
| N-Alkylation | Methyl Iodide (CH₃I), Sodium Hydride (NaH) | THF, 0 °C to rt | |
| N-Acylation | Acetyl Chloride (CH₃COCl), Triethylamine (Et₃N) | Dichloromethane (B109758) (DCM), 0 °C to rt | |
| N-Benzylation | Benzyl Bromide (BnBr), Potassium Carbonate (K₂CO₃) | DMF, rt |
The imidazolidinone ring is notably stable due to its resonance-stabilized amide structure. However, under harsh hydrolytic conditions, such as heating with concentrated acid (e.g., HCl) or a strong base (e.g., NaOH), the ring can be forced to open. researchgate.net This process involves the cleavage of one or both of the C-N bonds within the urea moiety.
Acid-catalyzed hydrolysis typically proceeds by protonation of the carbonyl oxygen, followed by nucleophilic attack of water at the carbonyl carbon. Base-catalyzed hydrolysis involves the direct attack of a hydroxide (B78521) ion. Cleavage of one C-N bond results in the formation of a linear N-(2-aminoethyl)urea derivative. Complete hydrolysis would ultimately lead to the degradation of the molecule into its constituent parts, including ethylenediamine derivatives. The stability of the ring makes these reactions challenging, often requiring high temperatures. researchgate.net
Ring expansion and rearrangement reactions involving the imidazolidinone core are not commonly reported but are theoretically plausible under specific conditions that promote carbocation formation. chemistrysteps.com Such reactions are typically driven by the release of ring strain or the formation of a more stable carbocation. chemistrysteps.commasterorganicchemistry.com
For instance, if a carbocation could be generated adjacent to the ring, a 1,2-alkyl shift involving one of the ring carbons could lead to a ring expansion, potentially forming a six-membered diazine derivative. chemistrysteps.com While cyclopropane (B1198618) and cyclobutane (B1203170) rings readily undergo expansion to relieve strain, the five-membered imidazolidinone ring is relatively stable. chemistrysteps.com Therefore, a significant driving force, such as the formation of a highly stabilized tertiary carbocation from a secondary one, would be necessary to initiate such a rearrangement. youtube.com
Functionalization of the Aminoethyl Side Chain at Position 4
The primary amine of the 2-aminoethyl group is a highly reactive nucleophile and represents the most accessible site for a wide variety of chemical modifications. Its reactivity is characteristic of a primary alkylamine.
The primary amine readily undergoes reactions to form various C-N and S-N bonds, making it a key handle for derivatization.
Amidation: The reaction with carboxylic acids (often activated with coupling agents like DCC or EDC), acyl chlorides, or anhydrides yields the corresponding amides. This is a robust and widely used transformation for linking the molecule to other chemical entities.
Sulfonamidation: Treatment with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base produces stable sulfonamides.
Reductive Amination: This powerful reaction allows for the N-alkylation of the primary amine. masterorganicchemistry.com It involves the condensation of the amine with an aldehyde or a ketone to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding secondary or tertiary amine. masterorganicchemistry.comwikipedia.org Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the starting carbonyl compound. sigmaaldrich.comorganic-chemistry.org
Table 2: Examples of Functionalization Reactions on the Aminoethyl Side Chain This table presents examples of common reactions targeting the primary amine.
| Reaction Type | Reagent(s) | Conditions | Product Class |
| Amidation | Acetic Anhydride, Pyridine | DCM, rt | N-acetyl derivative |
| Sulfonamidation | p-Toluenesulfonyl chloride, Et₃N | DCM, 0 °C to rt | N-tosyl derivative |
| Reductive Amination | Acetone, NaBH(OAc)₃ | Dichloroethane (DCE), rt | N-isopropyl derivative |
| Reductive Amination | Benzaldehyde, NaBH₃CN | Methanol (B129727) (MeOH), pH ~6 | N-benzyl derivative |
The presence of three distinct nitrogen atoms (N1, N3, and the side-chain primary amine) necessitates a careful protection strategy for achieving site-selective modifications. Orthogonal protecting groups are ideal for this purpose, as they can be removed under different specific conditions without affecting the others. nih.gov
This strategy allows for the sequential functionalization of each nitrogen atom. For example, the primary amine could be protected with a tert-butyloxycarbonyl (Boc) group, which is labile to strong acids (like TFA). One of the ring nitrogens could be protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group, which is removed by a base (like piperidine). The third nitrogen could remain protected with a benzyl (Bn) group, removable by hydrogenolysis. This approach provides a powerful synthetic route to complex, selectively-functionalized derivatives of this compound. sigmaaldrich.com
Table 3: Orthogonal Protecting Groups for Selective Amine Functionalization This table outlines potential orthogonal protecting groups and their cleavage conditions applicable to this compound.
| Protecting Group | Abbreviation | Protection Reagent | Cleavage Condition | Target Site(s) |
| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong acid (e.g., TFA) | Primary Amine |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., 20% Piperidine in DMF) | Primary Amine, Ring Nitrogens |
| Carbobenzyloxy | Cbz or Z | Benzyl Chloroformate (CbzCl) | Catalytic Hydrogenolysis (H₂, Pd/C) | Primary Amine, Ring Nitrogens |
| Allyloxycarbonyl | Alloc | Allyl Chloroformate | Pd(0) catalyst (e.g., Pd(PPh₃)₄) nih.gov | Primary Amine, Ring Nitrogens |
An in-depth examination of the chemical reactivity and derivatization pathways of this compound reveals a versatile scaffold amenable to a wide array of chemical transformations. This article explores its application in supramolecular assembly, metal-catalyzed reactions, and solid-phase synthesis, highlighting the compound's potential in constructing complex molecular architectures.
Theoretical Considerations for the 4 Substitution Pattern in 2 Imidazolidinones
The regioselectivity of imidazolidinone synthesis, particularly the preferential formation of 4-substituted isomers over their 5-substituted counterparts, can be rationalized through mechanistic and computational studies. nih.gov In acid-catalyzed reactions involving the intramolecular cyclization of N-(2,2-dialkoxyethyl) ureas followed by trapping with a nucleophile, the formation of the 4-substituted product is often dominant. nih.gov
The proposed mechanism involves the initial formation of a cyclic 5-methoxyimidazolidin-2-one intermediate, which then eliminates methanol (B129727) to generate a cyclic iminium cation. nih.gov This cation is in equilibrium between two resonance structures, placing the positive charge at either the 4- or 5-position. Quantum chemistry calculations have shown that the transition state leading to the 4-substituted product is energetically lower than the transition state for the 5-substituted product by approximately 5 kcal/mol. nih.gov According to the Curtin-Hammett principle, which applies to reactions with rapidly interconverting intermediates, the product distribution is governed by the difference in the energies of the respective transition states. nih.gov Therefore, the lower activation energy for the formation of the 4-substituted regioisomer explains its observed prevalence in the reaction outcome. nih.gov
Table 2: Theoretical Factors Favoring 4-Substitution
| Factor | Description |
|---|---|
| Intermediate Stability | The reaction proceeds through a cyclic iminium cation intermediate. nih.gov |
| Transition State Energy | The transition state for nucleophilic attack at the 4-position is calculated to be significantly lower in energy than the transition state for attack at the 5-position. nih.gov |
| Kinetic Control | The product distribution is determined by the relative rates of formation, favoring the pathway with the lower activation energy barrier. nih.gov |
| Governing Principle | The observed regioselectivity is explained by the Curtin-Hammett principle, where the product ratio is dependent on the transition state energies. nih.gov |
Mechanistic Investigations and Reaction Pathways Involving 4 2 Aminoethyl 2 Imidazolidinone
Elucidation of Reaction Mechanisms for Its Formation and Degradation
The formation and degradation of 4-(2-Aminoethyl)-2-imidazolidinone are governed by specific reaction mechanisms, primarily involving cyclization and hydrolysis.
The synthesis of the imidazolidin-2-one core, a key structural feature of this compound, can be achieved through various synthetic routes. A common approach is the intramolecular cyclization of suitable precursors.
One general and highly regioselective method involves the acid-catalyzed reaction of N-(2,2-dialkoxyethyl)ureas with C-nucleophiles. nih.gov The proposed mechanism for the formation of the 4-substituted imidazolidin-2-one ring proceeds through several key steps:
Formation of an Oxonium Ion: The reaction is initiated by the acid-catalyzed formation of an oxonium ion from the acetal (B89532) group of the N-(2,2-dialkoxyethyl)urea.
Intramolecular Cyclization: This is followed by an intramolecular cyclization to yield a 5-alkoxyimidazolidin-2-one intermediate.
Formation of an Iminium Cation: The elimination of an alcohol molecule, promoted by the acid catalyst, results in the formation of a cyclic iminium cation.
Nucleophilic Attack: This electrophilic iminium ion can then react with a nucleophile at either the C4 or C5 position. Quantum chemistry calculations have been used to rationalize the observed regioselectivity, indicating that the reaction pathway leading to the 4-substituted product is often favored. nih.gov
Another significant route is the regiocontrolled cyclization of N-(2-hydroxyethyl)ureas. acs.org Furthermore, the synthesis of imidazolidin-2-ones can be accomplished via the catalytic diamination of unsaturated carbon-carbon bonds, such as in olefins and dienes, using metal catalysts like palladium and copper. mdpi.com These methods offer pathways to functionalized imidazolidinones, including those with chiral centers.
The synthesis of the specific side chain, the 2-aminoethyl group at the 4-position, would likely involve the use of a starting material that already contains this functional group or a precursor that can be readily converted to it.
The degradation of imidazolidinones is a critical aspect of their chemistry, with hydrolysis being a primary pathway for chemical degradation. Studies on 4-imidazolidinone prodrugs have shown that their decomposition in aqueous solutions is highly dependent on pH. nih.gov
For instance, the hydrolysis of a 4-imidazolidinone derived from formaldehyde (B43269) and prilocaine (B1678100) follows apparent first-order kinetics at acidic pH (below 5). At higher pH values, the decomposition becomes a reversible reaction, exhibiting both first- and second-order kinetics. nih.gov The pH-rate profile for this compound is sigmoidal, which is characteristic of the hydrolysis of many N-Mannich bases. nih.gov
In contrast, a 4-imidazolidinone derived from acetaldehyde (B116499) displays a bell-shaped pH-rate profile, suggesting a more complex reaction pathway involving a kinetically significant intermediate and a change in the rate-limiting step with varying pH. nih.gov At physiological pH, the degradation can lead to the formation of isomeric structures, which then hydrolyze at a slower rate. nih.gov
The hydrolysis of 4-imino-imidazolidin-2-ones in acidic conditions has also been investigated. The reaction proceeds to yield hydantoins as the sole products, and the kinetics are found to be zero-order with respect to the concentration of hydronium ions, indicating that the imine is fully protonated in the studied acidity range. researchgate.netrsc.org
Thermal degradation studies on imidazoline (B1206853) derivatives reveal that the decomposition process is complex and specific to the substituents on the ring. The thermal stability, indicated by the temperatures at which 10% (T10) and 50% (T50) weight loss occur, varies significantly among different derivatives. The degradation can proceed in multiple steps, as shown by thermogravimetric analysis (TG-DTG). lew.ro
Kinetic and Thermodynamic Studies of Key Transformations
Kinetic and thermodynamic studies provide quantitative insights into the rates and equilibria of the reactions involving this compound.
Kinetic studies on the degradation of 4-imidazolidinone prodrugs have determined the half-lives and rate constants under various pH conditions. For example, the half-life for the hydrolysis of a formaldehyde-derived 4-imidazolidinone at pH 7.4 and 60°C was calculated to be 6.9 hours. nih.gov The acetaldehyde-derived counterpart exhibits greater instability. nih.gov The study of the hydrolysis of 4-imino-imidazolidin-2-ones has also yielded important kinetic data, allowing for the determination of the rate-determining step in the related cyclization of hydantoic acid amides. researchgate.netrsc.org
Thermodynamic investigations, often coupled with kinetic studies, help in understanding the relative stability of reactants, intermediates, and products. In the context of dynamic covalent libraries of imines, it has been shown that the presence of a host molecule can modulate the kinetic and thermodynamic distribution of the library members. nih.gov For instance, in a mixture of aldehydes and anilines, one imine may be the kinetic product, forming faster, while another is the thermodynamic product, being more stable at equilibrium. nih.gov Such principles could be applicable to the equilibria involved in the formation and degradation of this compound.
Transition State Analysis in Catalyzed and Uncatalyzed Reactions
The elucidation of reaction mechanisms is often supported by theoretical calculations that analyze the transition states of the key reaction steps. For the formation of a related biocidal imidazolidin-4-one (B167674) derivative, density-functional theory (DFT) has been employed to study the mechanism of its formation and halogenation. nih.gov These theoretical studies can determine the energies of intermediates and transition states, providing a deeper understanding of the reaction pathway.
In the acid-catalyzed hydrolysis of 4-imino-imidazolidin-2-ones, a solvent kinetic isotope effect (kH/kD) of 1.72 suggests a mechanism where the rate-limiting step is the attack of a water molecule on the protonated imine, with a concerted proton transfer to a second water molecule. researchgate.netrsc.org This points to a specific structure of the transition state.
For catalyzed reactions, such as the synthesis of imidazolidinones using metal catalysts, the transition state analysis would involve the coordination of the reactants to the metal center and the subsequent steps of bond formation and cleavage.
Solvent Effects on Reactivity and Selectivity
The choice of solvent can have a profound impact on the reactivity and selectivity of reactions leading to imidazolidinones.
In the synthesis of 4-substituted imidazolidin-2-ones from N-(2,2-dialkoxyethyl)ureas, the solvent and the amount of acid catalyst were found to be crucial for achieving high regioselectivity. nih.gov Similarly, in the synthesis of 1,3-disubstituted imidazolidin-2-ones, the reaction yield was highly dependent on the solvent. A reaction in toluene (B28343) gave a very low yield (<5%), while in tetrahydrofuran (B95107) (THF) the yield was 21%, and in dichloromethane (B109758) (DCM) a high yield of 98% was achieved. mdpi.com This highlights the role of solvent polarity and solubility of reactants in influencing the reaction outcome.
The base-catalyzed intramolecular hydroamidation of propargylic ureas to form imidazolidin-2-ones also shows a strong solvent dependency. Acetonitrile (MeCN) was found to be a crucial solvent for an efficient reaction, and surprisingly, the presence of water did not hinder the reaction. acs.org In some cases, the solvent can exclusively control the regioselectivity of the reaction. nih.gov The use of phase-transfer catalysis in a two-phase solvent system can be an effective and environmentally friendly method for carrying out reactions with immiscible reactants. ekb.eg
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Toluene | - | 64 | <5 |
| Tetrahydrofuran (THF) | 20 | 64 | 21 |
| Dichloromethane (DCM) | 40 | 17 | 98 |
Stereochemical Control Mechanisms in Asymmetric Reactions
Imidazolidinone derivatives are widely used as asymmetric organocatalysts, particularly the MacMillan catalysts, which are derived from amino acids. rsc.orgrsc.org These catalysts operate through different activation modes, such as iminium, enamine, and SOMO (Singly Occupied Molecular Orbital) catalysis, to achieve high enantioselectivity in a variety of organic transformations. rsc.org
The synthesis of chiral imidazolidin-2-ones can be achieved through several methods, including the palladium-catalyzed asymmetric diamination of 1,3-dienes using chiral pyridine-oxazoline ligands. mdpi.com This approach can lead to high yields and excellent enantioselectivities under mild conditions. Another strategy is the Pd(0)-catalyzed asymmetric intermolecular diamination of olefins using chiral BINOL-derived phosphorus amidite ligands. mdpi.com
The stereochemical outcome of these reactions is controlled by the chiral catalyst, which creates a chiral environment around the reactants, favoring the formation of one enantiomer over the other. The mechanism involves the formation of a chiral catalyst-substrate complex, which then proceeds through a transition state where the facial selectivity of the nucleophilic attack is directed by the steric and electronic properties of the chiral ligand.
Advanced Spectroscopic and Structural Elucidation Methodologies for 4 2 Aminoethyl 2 Imidazolidinone
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 4-(2-Aminoethyl)-2-imidazolidinone in solution. mmu.ac.uk It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning the complex spectra of molecules such as this compound. researchgate.netyoutube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, identifying adjacent protons within the molecule. For this compound, COSY would establish the connectivity within the ethyl chain and the imidazolidinone ring. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com This is essential for assigning the carbon signals corresponding to each proton in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-4 bonds). sdsu.eduyoutube.com This technique is invaluable for piecing together the molecular skeleton by connecting fragments, for instance, linking the aminoethyl side chain to the imidazolidinone ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of whether they are directly bonded. This is particularly useful for determining the stereochemistry and preferred conformation of the molecule in solution. For example, NOESY can reveal the spatial proximity between protons on the ethyl chain and the imidazolidinone ring.
| 2D NMR Technique | Information Gained | Application to this compound |
| COSY | ¹H-¹H correlations through bonds | Establishes proton connectivity in the ethyl and imidazolidinone moieties. |
| HSQC | Direct ¹H-¹³C correlations (one bond) | Assigns carbon signals to their attached protons. |
| HMBC | Long-range ¹H-¹³C correlations (2-4 bonds) | Confirms the connection between the ethyl side chain and the imidazolidinone ring. |
| NOESY | ¹H-¹H correlations through space | Provides insights into the 3D structure and conformation in solution. |
Advanced NMR Techniques for Conformational Analysis and Intermolecular Interactions
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of this compound, which allows for the unambiguous determination of its elemental formula. nih.gov This technique provides a high degree of confidence in the molecular identity of the compound.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a spectrum of product ions. wikipedia.orgnationalmaglab.org This process provides detailed structural information by revealing the molecule's fragmentation pathways. unito.it By analyzing the fragments produced from the protonated molecule of this compound, one can deduce the connectivity of its constituent parts, such as the loss of the aminoethyl side chain or the opening of the imidazolidinone ring. unito.itnih.gov This technique is instrumental in confirming the proposed structure and can help differentiate it from potential isomers. nih.gov
| Mass Spectrometry Technique | Information Gained | Application to this compound |
| HRMS | Accurate mass measurement | Determination of the precise elemental composition (C₅H₁₁N₃O). alfa-chemistry.com |
| MS/MS | Fragmentation patterns | Elucidation of the molecular structure by identifying characteristic fragment ions. |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. nih.govnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a detailed map of electron density can be generated, revealing the precise positions of all atoms in the crystal lattice.
Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Determination
The presence of a stereocenter in this compound necessitates the use of chiral separation techniques to resolve and quantify its enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods for determining enantiomeric purity. nih.gov
High-Performance Liquid Chromatography (HPLC):
Chiral HPLC is a predominant technique for the separation of enantiomers. nih.gov This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For compounds structurally related to this compound, such as other cyclic ureas, amino acids, and imidazolinones, polysaccharide-based CSPs are widely effective. windows.netscilit.com
Research on imidazolinone herbicides has demonstrated successful enantiomeric separation using a Chiralcel OJ column, which is based on a cellulose (B213188) derivative. scilit.com Similarly, various amino acids and their derivatives have been resolved using macrocyclic glycopeptide-based phases (e.g., CHIROBIOTIC) or cyclodextrin-based phases (e.g., CYCLOBOND). sigmaaldrich.com The choice of mobile phase is crucial; normal-phase (e.g., hexane-ethanol mixtures), polar organic, and reversed-phase conditions have all been employed depending on the specific CSP and analyte. windows.net For instance, the separation of imidazolinone herbicides was optimized using a mobile phase of hexane (B92381) with ethanol (B145695) as a polar modifier. scilit.com
In some cases, derivatization of the primary amine group in the aminoethyl side chain can be performed to enhance chromatographic separation and detection. google.com This approach was used for the analysis of other chiral amino compounds, where derivatization created diastereomers that could be separated on standard achiral columns. google.comnih.gov
| Compound Class | Chiral Stationary Phase (CSP) | Mobile Phase Conditions | Detection | Reference |
|---|---|---|---|---|
| Imidazolinone Herbicides | Chiralcel OJ | Hexane/Ethanol/Trifluoroacetic Acid | UV (275 nm) | scilit.com |
| Pharmaceutical Racemates | Cellulose tris(3,5-dimethylphenylcarbamate) | Normal, Polar-Organic, and Reversed Phase | UV | windows.net |
| N-blocked Amino Acids | CHIROBIOTIC V | Polar Ionic Mode (e.g., Methanol (B129727)/Acetic Acid/Triethylamine) | UV/MS | sigmaaldrich.com |
| Chiral Organic Acids (after derivatization with an imidazolidinone reagent) | Octadecylsilica (achiral) | H₂O-CH₃CN | LC-MS/MS | nih.gov |
Gas Chromatography (GC):
Chiral GC analysis is another viable method, though it typically requires the analyte to be volatile and thermally stable. gcms.cz For a polar molecule like this compound, derivatization is almost certainly required to increase its volatility. The primary and secondary amine functionalities can be acylated or silylated. Following derivatization, the enantiomers can be separated on a GC column coated with a chiral stationary phase, such as a derivatized cyclodextrin (B1172386) (e.g., Rt-βDEXsm). gcms.cz A chiral GC-MS method has been successfully developed for the analysis of cyclic secondary amino acids after derivatization, demonstrating the feasibility of this approach for related structures. nih.gov
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups and molecular structure of a compound, effectively serving as a molecular "fingerprint". mdpi.comnih.gov
Infrared (IR) Spectroscopy:
FT-IR spectroscopy is highly sensitive to the vibrations of polar bonds. The key functional groups in this compound—the cyclic urea (B33335), primary amine, and secondary amines—give rise to characteristic absorption bands.
C=O Stretching: The carbonyl (C=O) group of the cyclic urea is expected to produce a strong, sharp absorption band. In related compounds like 1,3-dimethyl-2-imidazolidinone (B1670677) and 2-imidazolidinone itself, this band (νC=O) is observed in the region of 1680-1700 cm⁻¹. nist.govresearchgate.net
N-H Stretching: The primary amine (-NH₂) and the two secondary amines (-NH-) in the ring will exhibit stretching vibrations (νN-H) in the 3100-3500 cm⁻¹ range. Primary amines typically show two bands in this region (symmetric and asymmetric stretching), while secondary amines show one. nih.gov
N-H Bending: The bending vibration (δN-H) of the primary amine (scissoring) is expected around 1590-1650 cm⁻¹. The N-H bending of the secondary amines will also contribute to absorption in this region.
C-H Stretching: Aliphatic C-H stretching vibrations (νC-H) from the ethyl group and the imidazolidinone ring will appear just below 3000 cm⁻¹.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Reference |
|---|---|---|---|---|
| N-H Stretch | Primary & Secondary Amines | 3100 - 3500 | Medium-Strong | nih.gov |
| C-H Stretch | Aliphatic (CH₂) | 2850 - 2960 | Medium | |
| C=O Stretch | Cyclic Urea (Imidazolidinone) | 1680 - 1700 | Strong | nist.govresearchgate.net |
| N-H Bend | Primary Amine | 1590 - 1650 | Medium | |
| C-N Stretch | Amine/Amide | 1000 - 1350 | Medium | researchgate.net |
Raman Spectroscopy:
Raman spectroscopy is a complementary technique that measures light scattering from molecular vibrations. It is particularly sensitive to non-polar, symmetric bonds. nih.gov
C=O Stretching: The C=O stretch is also Raman active and would be expected in a similar region as in the IR spectrum (around 1688 cm⁻¹ for a related structure). researchgate.net
Ring Vibrations: The imidazolidinone ring structure will have characteristic "ring breathing" modes that are often strong in the Raman spectrum, providing a clear fingerprint of the heterocyclic core.
Symmetric Stretches: Symmetric C-H and C-C stretching vibrations of the ethyl chain would also be visible.
Raman spectroscopy is advantageous for analyzing aqueous samples, as water is a very weak Raman scatterer, which could be beneficial for studying the compound under more biologically relevant conditions. nih.gov The combination of IR and Raman spectra provides a more complete vibrational analysis for the unambiguous structural confirmation of this compound. nih.gov
Computational and Theoretical Chemistry Studies on 4 2 Aminoethyl 2 Imidazolidinone
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental in elucidating the electronic structure and energetic properties of 4-(2-Aminoethyl)-2-imidazolidinone. nih.gov These methods provide a detailed picture of the molecule's behavior at the atomic level.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For this compound, this involves determining the most stable three-dimensional structure. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to achieve a reliable optimized geometry. icm.edu.pl
Conformational analysis further explores the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. The flexible ethylamino side chain of this compound allows for multiple conformers. Computational studies can identify these different conformations and rank them based on their relative energies, providing insight into the molecule's flexibility and the shapes it is likely to adopt. nih.gov
Electronic Structure, Charge Distribution, and Molecular Orbital Theory
Understanding the electronic structure is key to predicting a molecule's reactivity. Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule and is used to determine the distribution and energy of these electrons. pearsonhighered.comtcd.ie For this compound, MO analysis reveals the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comnih.gov
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more reactive. mdpi.com
Charge distribution analysis provides a map of the electrostatic potential across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for understanding intermolecular interactions, such as hydrogen bonding, which are significant for this compound due to the presence of amino and amide functional groups. mdpi.com
Below is a table summarizing key electronic properties often calculated for molecules like this compound.
| Property | Description | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the tendency to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the tendency to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to chemical reactivity and stability. mdpi.com |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular forces. |
| Mulliken Atomic Charges | Partial charges assigned to individual atoms. | Helps in understanding electrostatic interactions. |
Prediction of Spectroscopic Properties (NMR chemical shifts, IR frequencies)
Quantum mechanical calculations are powerful tools for predicting spectroscopic data, which can then be compared with experimental results for structure verification.
NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is a common approach used in conjunction with DFT for this purpose. icm.edu.pl The accuracy of these predictions has significantly improved, with mean absolute errors often less than 0.2 ppm for ¹H and 2 ppm for ¹³C. nih.gov Comparing calculated shifts with experimental spectra aids in the assignment of signals to specific atoms within the molecule. icm.edu.pl
IR Frequencies: Theoretical vibrational analysis can predict the infrared (IR) spectrum of the molecule. This involves calculating the frequencies and intensities of the vibrational modes. These calculated frequencies are often scaled by a factor to better match experimental data due to approximations in the computational methods and the anharmonicity of real vibrations. The predicted spectrum helps in assigning the observed IR bands to specific functional groups and vibrational motions, such as N-H stretching, C=O stretching, and N-H bending.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects
While QM methods are excellent for studying static properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of this compound over time. osti.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of conformational changes and interactions with the environment. nih.gov
Conformational sampling in MD simulations allows for a more extensive exploration of the potential energy surface than static QM calculations, revealing the different shapes the molecule can adopt in solution. researchgate.net
A crucial aspect of MD simulations is the ability to explicitly include solvent molecules, which is vital for understanding how the solvent influences the conformation and dynamics of this compound. osti.govnih.gov The interactions between the solute and solvent, such as hydrogen bonding with water or other protic solvents, can significantly affect the molecule's preferred conformation and its dynamic behavior. researchgate.net These simulations can quantify properties like the radial distribution function to describe the solvent structure around the molecule and the lifetime of hydrogen bonds. osti.gov
Reaction Pathway Modeling and Transition State Identification
Computational chemistry can be used to model chemical reactions involving this compound. This involves mapping the potential energy surface of a reaction to identify the minimum energy path from reactants to products.
A key aspect of this is the identification and characterization of the transition state, which is the highest energy point along the reaction coordinate. acs.org The structure and energy of the transition state determine the activation energy of the reaction, which is a critical factor in understanding the reaction rate. Methods like DFT can be used to calculate the energies of reactants, products, and transition states, providing valuable information on reaction mechanisms. nih.govacs.org For example, in the synthesis of 2-imidazolidinone from ethylenediamine (B42938), DFT calculations can estimate the formation energy of intermediates. acs.org
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies
QSAR and QSPR studies aim to establish a mathematical relationship between the chemical structure of a molecule and its biological activity or physicochemical properties, respectively. nih.govmdpi.com For this compound, these studies would focus on its molecular interactions rather than clinical outcomes.
In a QSAR/QSPR study, various molecular descriptors are calculated for a series of related compounds. nih.govacquirepublications.org These descriptors can be categorized as:
1D: Molecular weight, atom counts.
2D: Topological indices, connectivity indices.
3D: Molecular shape, volume, surface area.
Electronic: Dipole moment, partial charges, HOMO/LUMO energies.
Hydrophobic: LogP.
These descriptors are then correlated with an observed property (e.g., binding affinity to a target, solubility) using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms. nih.govacquirepublications.org The resulting model can be used to predict the properties of new, unsynthesized molecules and to understand which structural features are most important for a particular interaction. nih.gov For instance, a QSAR model could reveal that the hydrogen-bonding capacity of the amino and amide groups is a key determinant of its interaction with a particular surface or receptor.
Research on "this compound" in Computational and Theoretical Chemistry Remains Limited
Despite a thorough search of available scientific literature, specific computational and theoretical chemistry studies, particularly in the area of molecular docking and molecular recognition, focusing solely on the chemical compound this compound are not presently available.
While the broader field of computational chemistry offers significant insights into the interaction of small molecules with biological targets, dedicated research on the theoretical and mechanistic level of enzyme and receptor interactions for this compound has not been identified in the public domain.
Scientists frequently employ molecular docking simulations to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein or enzyme. These studies are instrumental in understanding potential biological activity and guiding drug discovery efforts. Similarly, molecular recognition studies at a theoretical level provide a detailed view of the non-covalent interactions that govern the binding process, including hydrogen bonds, hydrophobic interactions, and electrostatic forces.
However, the current body of research focuses more on related heterocyclic compounds, such as various derivatives of imidazolidinone and thiazolidinone. These studies often explore their potential as inhibitors for a range of enzymes and receptors, utilizing computational methods to elucidate structure-activity relationships.
The absence of specific studies on this compound suggests that this particular compound may not have been a primary focus of computational drug design or mechanistic studies to date. Further research would be necessary to generate the data required for a detailed analysis of its molecular docking and recognition profiles.
Biological and Biochemical Research on the Molecular Mechanisms of 4 2 Aminoethyl 2 Imidazolidinone Derivatives Excluding Clinical Human Data
Investigation of Molecular Target Interactions
The exploration of how 4-(2-Aminoethyl)-2-imidazolidinone derivatives interact with specific biological molecules, such as enzymes and receptors, is a cornerstone of understanding their potential activities.
In Vitro Enzyme Assays and Kinetic Characterization
In vitro enzyme assays are crucial for determining the inhibitory potential of these compounds. For instance, a series of thiazolidin-4-one and thiazinan-4-one derivatives synthesized using 1-(2-aminoethyl)pyrrolidine (B145720) were screened for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical in the nervous system. nih.gov Two compounds, 6a and 6k , demonstrated the lowest IC50 values in rat hippocampus (5.20 and 4.46 µM, respectively) and cerebral cortex (7.40 and 6.83 µM), indicating potent inhibition of AChE. nih.gov
Similarly, imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives have been investigated as inhibitors of lymphoid-specific tyrosine phosphatase (LYP), a key regulator of T-cell receptor signaling. nih.gov Cinnamic acids-based inhibitors, specifically 9p and 9r , showed significant LYP inhibitory activities with IC50 values ranging from 2.85 to 6.95 μM. nih.gov Further kinetic analysis identified inhibitor 9r as a competitive inhibitor with a Ki of 1.09 μM, and it was found to bind to LYP reversibly. nih.gov
Another study focused on the inhibition of the MDM2/p53 interaction, a key pathway in cancer biology. A novel series of 4-imidazolidinone-containing compounds were tested in MDM2/p53 and MDM4/p53 fluorescence polarization binding assays. nih.gov Compounds 2 (TB114) and 22 emerged as the most potent inhibitors of the MDM2/p53 interaction. nih.gov
A thiazolidine-2,4-dione derivative, 3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dione (2) , was identified as a dual inhibitor of the Raf/MEK/extracellular signal-regulated kinase (ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascades. nih.gov
Table 1: In Vitro Enzyme Inhibition by this compound Derivatives
| Compound/Derivative | Target Enzyme | IC50/Ki Value | Tissue/Assay | Reference |
|---|---|---|---|---|
| Compound 6a | Acetylcholinesterase (AChE) | IC50: 5.20 µM (hippocampus), 7.40 µM (cerebral cortex) | Rat brain tissue | nih.gov |
| Compound 6k | Acetylcholinesterase (AChE) | IC50: 4.46 µM (hippocampus), 6.83 µM (cerebral cortex) | Rat brain tissue | nih.gov |
| Compound 9p | Lymphoid-specific tyrosine phosphatase (LYP) | IC50: 6.95 μM | Enzyme assay | nih.gov |
| Compound 9r | Lymphoid-specific tyrosine phosphatase (LYP) | IC50: 2.85 μM, Ki: 1.09 μM | Enzyme assay | nih.gov |
| Compound 2 (TB114) | MDM2/p53 Interaction | Not specified | FP binding assay | nih.gov |
| Compound 22 | MDM2/p53 Interaction | Not specified | FP binding assay | nih.gov |
| Compound 2 | Raf/MEK/ERK & PI3K/Akt | Not specified | Not specified | nih.gov |
Receptor Ligand Binding Assays and Affinity Determination
Receptor binding assays are employed to determine the affinity of these compounds for various receptors. In a study aimed at developing veinotonic drugs acting through α2 receptor activation, clonidine (B47849) analogues with a 2-imino-imidazolidine structure were synthesized and their binding affinities for α-adrenergic receptors were evaluated. nih.gov Two benzopyranic derivatives, 16 and 22 , demonstrated notable affinities for the α2 receptor, with Ki values of 19 nM and 95 nM, respectively, in [3H]rauwolscine binding assays. nih.gov Their affinity for α1 receptors was significantly lower, indicating high selectivity for the α2-adrenoceptors. nih.gov
Derivatives of this compound have also been investigated for their interaction with imidazoline (B1206853) I2 receptors. nih.gov While the exact molecular identity of these receptors is still being elucidated, various selective ligands have been identified through receptor binding assays, helping to understand their pharmacological roles. nih.gov
Table 2: Receptor Binding Affinities of this compound Derivatives
| Compound/Derivative | Receptor Target | Binding Affinity (Ki) | Radioligand | Reference |
|---|---|---|---|---|
| Benzopyranic derivative 16 | α2-adrenoceptor | 19 nM | [3H]rauwolscine | nih.gov |
| Benzopyranic derivative 22 | α2-adrenoceptor | 95 nM | [3H]rauwolscine | nih.gov |
| Benzopyranic derivative 16 | α1-adrenoceptor | 7570 nM | Not specified | nih.gov |
| Benzopyranic derivative 22 | α1-adrenoceptor | 5030 nM | Not specified | nih.gov |
Cellular Pathway Modulation Studies
Research extends to how these compounds affect complex cellular processes, such as signal transduction and gene expression, within various cell line models.
Cell-Free System Investigations
At present, specific studies on this compound derivatives in cell-free systems focusing on pathway modulation are not extensively detailed in the available literature.
Studies in Model Cell Lines
The effects of this compound derivatives have been extensively studied in various cancer cell lines. A series of 4-imidazolidinones were evaluated for their anticancer activity, with compound 9r showing the most significant effect in colorectal cancer cells. nih.gov This compound was found to induce the accumulation of reactive oxygen species (ROS), which in turn activates the JNK pathway and subsequently the caspase pathway, leading to apoptosis. nih.gov
In another study, compounds 2 (TB114) and 22 , potent inhibitors of the MDM2/p53 interaction, exhibited strong antiproliferative activities in HCT-116 and MOLM-13 cell lines, which harbor wild-type p53. nih.gov Mechanistic investigations revealed that these compounds dose-dependently activated p53 and its target genes, inducing apoptosis. nih.gov Their antiproliferative effects were dependent on the presence of wild-type p53. nih.gov
The dual inhibitor of the Raf/MEK/ERK and PI3K/Akt pathways, 3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dione (2) , was shown to inhibit cell proliferation, induce early apoptosis, and cause cell cycle arrest in the G0/G1 phase in human leukemia U937 cells. nih.gov
Furthermore, the imidazolidine-2,4-dione derivative 9r , a LYP inhibitor, was shown to regulate the T-cell receptor associated signaling pathway in Jurkat T cells. nih.gov
Table 3: Cellular Effects of this compound Derivatives in Model Cell Lines
| Compound/Derivative | Cell Line(s) | Observed Effect | Pathway Modulated | Reference |
|---|---|---|---|---|
| Compound 9r | HCT116, SW620 (colorectal cancer) | ROS accumulation, apoptosis | JNK pathway, Caspase pathway | nih.gov |
| Compound 2 (TB114) | HCT-116, MOLM-13 (wild-type p53) | Antiproliferative activity, apoptosis | p53 pathway | nih.gov |
| Compound 22 | HCT-116, MOLM-13 (wild-type p53) | Antiproliferative activity, apoptosis | p53 pathway | nih.gov |
| Compound 2 | U937 (human leukemia) | Inhibition of proliferation, apoptosis, G0/G1 arrest | Raf/MEK/ERK, PI3K/Akt | nih.gov |
| Compound 9r | Jurkat T cells | Regulation of TCR signaling | T-cell receptor pathway | nih.gov |
Protein-Ligand Interaction Analysis Techniques
Understanding the precise interactions between a ligand and its protein target is fundamental. Various computational and experimental techniques are utilized for this purpose. A systematic analysis of atomic protein-ligand interactions in the Protein Data Bank (PDB) has highlighted the frequency and nature of these contacts, which can include hydrogen bonds, salt bridges, and hydrophobic interactions. nih.gov Such analyses are crucial for the rational design and optimization of chemical series. nih.gov
Molecular docking and dynamic simulations are powerful computational tools used to predict the binding modes of ligands within their protein targets. For example, these techniques have been used to investigate the binding of antagonists to the GPR18 receptor, revealing that the imidazothiazinone moiety can bind in a hydrophobic pocket. nih.gov Similarly, docking studies of imino-thiazolidinone derivatives with Carbonic Anhydrase II have identified key interactions, such as hydrogen bonds and pi-alkyl interactions, that are favorable for binding. nih.gov These computational methods help in understanding the structure-activity relationships and guide the design of more potent and selective inhibitors. nih.govnih.gov
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)
The precise quantification of binding affinity, kinetics, and thermodynamics is crucial for understanding the interaction between a ligand and its target protein. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two of the most powerful and widely used label-free techniques for this purpose.
Surface Plasmon Resonance (SPR) is an optical technique that measures the real-time binding of molecules. In a typical SPR experiment, a target protein is immobilized on a sensor chip. A solution containing the ligand, such as a this compound derivative, is then flowed over the chip. The binding of the ligand to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of the association rate (k_a_), dissociation rate (k_d_), and the equilibrium dissociation constant (K_D_). SPR is particularly valuable for identifying even weak binding interactions and can be used to screen for promiscuous inhibitors, which are common false positives in high-throughput screening campaigns.
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. In an ITC experiment, a solution of the ligand is titrated into a sample cell containing the target protein. The instrument, composed of a reference cell and a sample cell within an adiabatic jacket, measures the minute temperature differences that occur upon binding. This allows for the direct determination of the binding enthalpy (ΔH). From the resulting binding isotherm, the binding affinity (K_a_), and stoichiometry (n) can be calculated. Subsequently, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be determined, providing a complete thermodynamic profile of the interaction. This detailed thermodynamic data is invaluable for understanding the driving forces behind the binding event, such as hydrogen bonding and hydrophobic interactions.
While these techniques are standard in drug discovery for characterizing ligand-target interactions, specific SPR or ITC data for derivatives of this compound are not prominently available in publicly accessible research literature. The data tables below represent typical outputs from such experiments for a generic ligand-protein interaction.
Table 1: Representative Surface Plasmon Resonance (SPR) Data
| Parameter | Value | Unit |
|---|---|---|
| Association Rate (k_a_) | 2.5 x 10^5^ | M^-1^s^-1^ |
| Dissociation Rate (k_d_) | 5.0 x 10^-4^ | s^-1^ |
Table 2: Representative Isothermal Titration Calorimetry (ITC) Data
| Parameter | Value | Unit |
|---|---|---|
| Stoichiometry (n) | 1.05 | - |
| Binding Enthalpy (ΔH) | -8.5 | kcal/mol |
| Association Constant (K_a_) | 5.0 x 10^7^ | M^-1^ |
| Gibbs Free Energy (ΔG) | -10.5 | kcal/mol |
NMR-Based Ligand Screening and Epitope Mapping
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile and powerful tool for studying protein-ligand interactions at an atomic level. It can be used to screen compound libraries for binders and to precisely map the interaction site on the protein target.
NMR-Based Ligand Screening identifies compounds that bind to a target protein by observing changes in the NMR spectrum of either the ligand or the protein upon complex formation. In ligand-observed NMR methods, a mixture of compounds is added to the protein, and changes in the ligands' NMR signals indicate binding. This is an efficient method for initial screening. In protein-observed NMR, typically using an isotope-labeled protein (e.g., ^15^N), changes in the protein's spectrum, such as chemical shift perturbations (CSPs) in a Heteronuclear Single Quantum Coherence (HSQC) experiment, reveal which amino acid residues are affected by ligand binding. This not only confirms binding but also provides initial information about the binding site.
Epitope Mapping , a more detailed application of protein-observed NMR, precisely identifies the surface residues of a protein (the epitope) that are involved in the binding interaction. By assigning the chemical shifts of the protein's backbone amides, researchers can map the observed CSPs to specific amino acids on the protein's structure. Residues showing significant chemical shift changes upon addition of the this compound derivative are considered part of the binding site or are allosterically affected by the binding event. This information is critical for understanding the mechanism of action and for structure-based drug design efforts, such as linking fragments to create more potent molecules.
Specific NMR screening or epitope mapping studies detailing the interaction of this compound derivatives with a particular protein target are not widely reported in the scientific literature.
Structure-Activity Relationship (SAR) Studies for Molecular Biological Activity
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry. They involve the systematic modification of a lead compound's chemical structure to understand how different functional groups and structural features influence its biological activity. For this compound derivatives, SAR studies would involve synthesizing a library of analogues and evaluating their activity in a relevant biological assay.
Key modifications could include:
Substitution on the imidazolidinone ring: Altering substituents on the nitrogen atoms or the carbon backbone of the ring to probe for key interactions.
Modification of the aminoethyl side chain: Varying the length, rigidity, and basicity of the side chain to optimize interactions with the target.
Introduction of diverse functional groups: Adding aromatic rings, hydrogen bond donors/acceptors, or lipophilic groups to explore different regions of the binding pocket.
The goal is to build a comprehensive picture of the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity. This knowledge guides the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. Research on related scaffolds, such as imidazo[1,2-a]pyridines and other imidazoline receptor ligands, has demonstrated how systematic chemical changes can significantly impact target affinity and selectivity. For instance, studies on 2-substituted imidazoles have shown that the nature of the substituent and its lipophilicity can determine its selectivity for different adrenoceptor subtypes. Similarly, SAR studies on other heterocyclic compounds have successfully identified derivatives with potent inhibitory activities against various enzymes and receptors.
A hypothetical SAR table for a series of this compound derivatives targeting a generic kinase is presented below.
Table 3: Hypothetical Structure-Activity Relationship (SAR) Data
| Compound | R1-Substituent (on ring N) | R2-Substituent (on ethylamino N) | IC_50_ (nM) |
|---|---|---|---|
| 1a | H | H | 5,200 |
| 1b | Methyl | H | 2,100 |
| 1c | H | Methyl | 4,500 |
| 1d | H | Phenyl | 850 |
| 1e | Methyl | Phenyl | 320 |
| 1f | H | 4-Chlorophenyl | 95 |
Role as a Biochemical Probe or Affinity Reagent for Target Identification
Identifying the specific cellular target of a bioactive small molecule is a critical step in understanding its mechanism of action. Derivatives of this compound can be chemically modified to serve as biochemical probes or affinity reagents for this purpose.
Biochemical Probes are created by attaching a reporter tag (e.g., a fluorophore, a biotin (B1667282) molecule) or a reactive group (e.g., a photo-activatable crosslinker) to the core scaffold of the bioactive molecule, in this case, a this compound derivative. The design must ensure that the modification does not significantly disrupt the compound's binding to its target.
Affinity Reagents are used in techniques like affinity chromatography or pull-down assays. A common approach involves:
Synthesis: A derivative of this compound is synthesized with a linker arm terminating in an affinity tag, most commonly biotin.
Immobilization: The biotinylated probe can be immobilized on a solid support, such as streptavidin-coated beads.
Incubation and Pulldown: The beads are incubated with a cell lysate. The target protein, along with any interacting partners, will bind to the immobilized probe.
Identification: After washing away non-specific binders, the captured proteins are eluted and identified using techniques like mass spectrometry.
Another advanced method is photoaffinity labeling (PAL) , where the probe contains a photoreactive group (e.g., a diazirine or benzophenone). Upon irradiation with UV light, this group forms a highly reactive species that covalently crosslinks the probe to its binding partner, allowing for more robust purification and identification. While the N-(2-aminoethyl) moiety on the core structure provides a convenient handle for such chemical modifications, specific studies detailing the use of this compound derivatives as affinity probes for target identification are not prevalent in the literature.
Table 4: Common Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Imidazolidine-2,4-dione |
| 2-Thioxothiazolidin-4-one |
| 4-Amino-2-thiopyrimidine |
| 4-Thiazolidinone |
| 4(5)-Aryl-2-amino-1H-imidazole |
| Imidazo[1,2-a]pyridine |
| 2-Substituted imidazole (B134444) |
| N-(2-aminoethyl)piperidine-4-carboxamide |
Applications of 4 2 Aminoethyl 2 Imidazolidinone in Advanced Materials and Chemical Synthesis
Use as a Chiral Building Block or Auxiliary in Asymmetric Synthesis
Chiral 2-imidazolidinones are significant scaffolds found in numerous natural products and biologically active compounds. clockss.org They can also serve as precursors to 1,2-diamines or α,β-diamino acids, which are valuable chiral building blocks in their own right. clockss.org The temporary incorporation of a chiral auxiliary into a synthetic scheme allows for the control of stereochemistry during a reaction, after which the auxiliary can be removed and potentially recycled. wikipedia.orgsigmaaldrich.com This strategy is a cornerstone of asymmetric synthesis, enabling the production of enantiomerically pure compounds. wikipedia.orgsigmaaldrich.com
While direct applications of 4-(2-aminoethyl)-2-imidazolidinone as a chiral auxiliary in high-impact asymmetric syntheses are not extensively documented in readily available literature, the broader class of chiral 2-imidazolidinones has been successfully employed. clockss.org For instance, derivatives of 2-imidazolidinone have been utilized as chiral auxiliaries for stereoselective alkylation and aldol (B89426) reactions. clockss.org The development of catalytic asymmetric methods, such as the tandem Mannich/cyclization of isocyanates catalyzed by bifunctional thiourea, has provided efficient routes to chiral 2-imidazolidinones. clockss.org These methods can achieve high yields and enantioselectivities, highlighting the potential for creating a diverse range of chiral building blocks based on this scaffold. clockss.org
The synthesis of enantioenriched gem-disubstituted 4-imidazolidinones has been achieved through palladium-catalyzed decarboxylative asymmetric allylic alkylation, demonstrating a direct catalytic method to access these chiral structures. nih.gov This approach offers a pathway to novel, medicinally relevant compounds with fully substituted stereocenters. nih.gov
Integration into Polymer and Supramolecular Architectures
The bifunctional nature of this compound, possessing both a reactive primary amine and a cyclic urea (B33335) structure, makes it an interesting candidate for incorporation into polymeric and supramolecular structures.
Functional Monomers for Polymerization
Functional monomers are crucial for designing polymers with specific properties and applications. rsc.orgnih.gov The primary amine group of this compound can be utilized for polymerization reactions. For example, it can react with suitable comonomers to be incorporated into polymer backbones or as pendant groups. While specific examples of the direct use of this compound as a functional monomer in large-scale polymerizations are not widely reported, the analogous compound 2-aminoethyl methacrylate (B99206) (AEMA) is frequently used in biomedical applications to create primary amine-functionalized polymers via techniques like reversible addition-fragmentation chain-transfer (RAFT) polymerization. researchgate.net This suggests the potential for this compound to be used in similar polymerization processes to introduce the imidazolidinone functionality into polymers. The resulting polymers could exhibit unique properties due to the hydrogen bonding capabilities of the cyclic urea moiety.
Components in Self-Assembling Systems
The cyclic urea group in this compound is capable of forming strong and directional hydrogen bonds. This property is highly desirable in the design of self-assembling systems and supramolecular architectures. williams.edu While direct studies on the self-assembly of this compound itself are limited, the principle of using molecules with specific recognition motifs to drive self-assembly is well-established. The combination of the hydrogen-bonding urea and the reactive amine handle in this compound provides a versatile platform for creating more complex molecules that can participate in programmed self-assembly processes.
Role as a Ligand Precursor or Catalyst in Organometallic Chemistry
The nitrogen atoms within the this compound structure can act as coordination sites for metal ions, making it a potential ligand precursor in organometallic chemistry. The primary amine offers a straightforward point of attachment for further functionalization to create more complex ligand systems.
For instance, related imidazolin-2-iminato ligands have been used to support titanium complexes that catalyze the synthesis of urea derivatives. nih.gov The synthesis of such complexes often involves the reaction of a titanium precursor with an imidazolin-2-imine. nih.gov Similarly, this compound could be derivatized to form ligands for various metal catalysts. The resulting metal complexes could find applications in a range of catalytic transformations, such as hydrogenation, oxidation, and carbon-carbon bond-forming reactions. The chiral nature of this compound could also be exploited to develop catalysts for asymmetric reactions.
Development of Novel Synthetic Reagents and Methodologies derived from this compound
The reactivity of the functional groups in this compound allows for its use as a starting material in the development of novel synthetic reagents and methodologies. The imidazolidinone scaffold is a key structural component in many bioactive compounds and FDA-approved drugs. nih.gov
New synthetic methods are continuously being developed to access substituted imidazolidinones. nih.gov For example, a highly regioselective synthesis of novel imidazolidin-2-ones has been achieved through the intramolecular cyclization/electrophilic substitution of urea derivatives. nih.gov Another novel method involves the synthesis of 4-imidazolidinones from diamides and ethynyl (B1212043) benziodoxolones. The development of straightforward asymmetric syntheses of 2-imidazolidinones from readily available starting materials further expands the toolkit for organic chemists. clockss.org
Derivatives of this compound could be explored as reagents in various organic transformations. The primary amine can be readily modified to introduce other functional groups, leading to a diverse range of potential reagents with tailored reactivity.
Applications in Chemo- and Biosensors as a Recognition Element
A biosensor is an analytical device that combines a biological or biologically-derived recognition element with a transducer to detect a specific analyte. nih.govresearchgate.net The recognition element provides the sensor with specificity. nih.gov The imidazolidinone moiety, with its hydrogen bonding capabilities, and the primary amine group, which can be used for immobilization or further functionalization, make this compound a potential candidate for use as a recognition element in chemo- and biosensors.
Advanced Analytical Methodologies for the Detection and Quantification of 4 2 Aminoethyl 2 Imidazolidinone and Its Research Relevant Metabolites Excluding Clinical Sample Analysis
Advanced Chromatographic Techniques with Specialized Detectors
Chromatography remains the cornerstone for the analysis of 4-(2-Aminoethyl)-2-imidazolidinone, providing the necessary separation from complex matrix components. The choice of technique is often dictated by the sample matrix, the concentration of the analyte, and the specific research question, such as the need for chiral separation.
High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful and widely used technique for the analysis of cyclic urea (B33335) derivatives and related compounds. Its high selectivity and sensitivity make it ideal for detecting trace levels of this compound and its metabolites in complex mixtures. The use of reversed-phase HPLC is common, often employing C18 columns. sigmaaldrich.com
The mass spectrometer, typically a triple quadrupole or a high-resolution instrument like an Orbitrap, provides definitive identification and quantification. The MS/MS capability allows for selected reaction monitoring (SRM), which significantly enhances selectivity by monitoring a specific fragmentation of the parent ion, thereby reducing background noise and matrix interference. For compounds like this compound, electrospray ionization (ESI) in positive mode is generally effective due to the presence of the basic amino group.
Gas Chromatography-Mass Spectrometry (GC-MS) is another robust technique for the analysis of volatile and thermally stable compounds. nih.gov Due to the high polarity and low volatility of this compound, direct analysis by GC-MS is challenging. Therefore, a derivatization step is typically required to increase its volatility and thermal stability. nih.gov
Common derivatization strategies for amines include acylation or silylation. nih.gov For instance, reacting the primary amino group with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can produce a more volatile derivative suitable for GC analysis. Once derivatized, the compound can be separated on a non-polar or medium-polarity capillary column and detected by the mass spectrometer, which provides characteristic fragmentation patterns for structural confirmation.
Capillary Electrophoresis (CE) offers exceptionally high separation efficiency and is well-suited for the analysis of small, charged molecules like this compound. In its protonated form, the compound can be separated based on its charge-to-size ratio in a fused-silica capillary under the influence of a high electric field.
A significant advantage of CE is its ability to perform chiral separations. wvu.edu By adding a chiral selector, such as a cyclodextrin (B1172386) derivative, to the background electrolyte, enantiomers of a chiral compound can be resolved. wvu.edu This is achieved through the formation of transient diastereomeric complexes with the chiral selector, which have different electrophoretic mobilities. wvu.edu This approach would be invaluable for studying the stereospecific synthesis or metabolism of this compound if it exists in enantiomeric forms.
Spectrophotometric and Fluorometric Methods for Quantitative Analysis
While less specific than mass spectrometry-based methods, spectrophotometric and fluorometric techniques can be employed for the quantitative analysis of this compound, particularly in simpler matrices or for screening purposes. These methods almost always rely on a chemical derivatization step to introduce a chromophore or a fluorophore onto the analyte. sigmaaldrich.comthermofisher.com
For spectrophotometric analysis, reagents that react with primary amines to produce a colored product can be used. One classic example is the reaction with ninhydrin. For fluorometric analysis, which generally offers higher sensitivity, reagents such as o-phthaldialdehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) are commonly used. thermofisher.com These reagents react with the primary amino group of this compound to form highly fluorescent derivatives that can be quantified at very low concentrations. nih.govthermofisher.com The choice of reagent depends on factors like reaction conditions, stability of the derivative, and potential interferences. nih.gov
| Method | Principle | Application | Key Considerations |
| Spectrophotometry | Derivatization to form a colored product, measured by absorbance. | Quantitative analysis in simpler matrices. | Lower sensitivity and specificity compared to MS. Requires a derivatization step. |
| Fluorometry | Derivatization to form a fluorescent product, measured by emission. | High-sensitivity quantification, suitable for trace analysis. | Generally more sensitive than spectrophotometry. Requires a derivatization step (e.g., with OPA, FMOC-Cl). nih.govthermofisher.com |
Isotope Labeling and Tracing Studies for Mechanistic Chemical or Biochemical Pathways
Isotope tracing is a powerful methodology used to elucidate metabolic and biochemical pathways. nih.govimmune-system-research.com By introducing a stable isotope-labeled version of this compound (e.g., containing ¹³C or ¹⁵N) into a biological or chemical system, researchers can track the fate of the atoms through various reactions. nih.gov
Mass spectrometry is the primary analytical tool for these studies. The labeled compound and its downstream metabolites will have a higher mass than their unlabeled counterparts, allowing them to be distinguished and quantified by MS. immune-system-research.com This technique can provide definitive evidence for metabolic transformations, identify novel metabolites, and quantify the flux through different pathways. nih.govresearchgate.netresearchgate.net For example, by tracing the atoms from labeled this compound, one could determine if it is a precursor to other cyclic urea derivatives or if the ethylamine (B1201723) side chain is cleaved and enters other metabolic routes. This approach provides dynamic information that is not attainable from simply measuring static metabolite concentrations. immune-system-research.comnih.gov
Development of Derivatization Reagents for Enhanced Analytical Detection and Enantioseparation
The primary amino group and potential chirality of this compound make it an ideal candidate for analysis via derivatization. Derivatization can enhance detectability and improve chromatographic properties. sigmaaldrich.comthermofisher.com Crucially, for chiral compounds, derivatization with a chiral reagent creates diastereomers that can be separated on standard, non-chiral chromatography columns. youtube.com
Research has focused on developing novel derivatization reagents that themselves contain a chiral imidazolidinone structure. acs.org These reagents are designed to react specifically with primary amines. The resulting diastereomeric products can then be readily separated and analyzed by HPLC-MS/MS. This "chiral tag" strategy not only allows for the separation of enantiomers but also imparts a predictable fragmentation pattern in the mass spectrometer, aiding in identification. This approach has been successfully used to separate enantiomers of amino acids and other primary amines, demonstrating its potential applicability for the enantioseparation of this compound. nih.govnih.gov
| Derivatization Approach | Reagent Example | Purpose | Analytical Technique |
| For Enhanced Detection | o-phthaldialdehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl) nih.govthermofisher.com | Attaches a fluorophore to the primary amine for sensitive fluorescence detection. | HPLC-Fluorescence |
| For GC Analysis | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increases volatility and thermal stability for GC analysis. | GC-MS |
| For Enantioseparation | Chiral Imidazolidinone-based reagents acs.org | Forms diastereomers from enantiomers for separation on achiral columns. | HPLC-MS/MS |
Conclusion and Future Directions in 4 2 Aminoethyl 2 Imidazolidinone Research
Synthesis of Current Understanding and Key Research Findings
The 4-imidazolidinone core is a significant structural motif present in numerous bioactive natural products and medicinally important compounds. The introduction of this scaffold can influence the activity and stability of peptides. Furthermore, 4-imidazolidinones have found applications as chiral organocatalysts, ligands, and valuable synthetic intermediates.
Recent research has highlighted the utility of 4-(2-aminoethyl)-2-imidazolidinone and its derivatives in various chemical applications. One notable area is in the development of novel derivatization reagents for analytical chemistry. For instance, chiral 4-imidazolidinone derivatives have been synthesized for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis to distinguish primary amines from other compounds. nih.gov These reagents have demonstrated high sensitivity in the determination of amino acids. nih.gov
Identification of Remaining Challenges and Unexplored Research Avenues
Despite progress, several challenges and unexplored avenues remain in the field of this compound research. A primary challenge lies in the development of more efficient and stereoselective synthetic methods. While various synthetic routes to 4-imidazolidinones exist, many require harsh reaction conditions or multiple steps.
Unexplored research avenues include the systematic investigation of the biological activities of a wider range of this compound derivatives. While some imidazolidinone derivatives have been evaluated for their anticancer properties, a comprehensive screening against a broader array of biological targets is lacking. nih.gov Furthermore, the potential of this scaffold in materials science, for example, in the development of novel polymers or functional materials, remains largely untapped.
Prospects for Novel Synthetic Transformations and Derivatizations
The future of this compound research is ripe with possibilities for novel synthetic transformations and derivatizations. The primary amino group and the imidazolidinone core provide two reactive handles for a wide array of chemical modifications.
Recent advancements in synthetic methodologies offer exciting prospects. For example, a novel synthesis of 4-imidazolidinones from various diamides with ethynyl (B1212043) benziodoxolones through a double Michael-type addition has been reported. This method represents an unprecedented reaction mode for hypervalent alkynyl iodine compounds and allows for further derivatization through reduction and Sonogashira reactions. Additionally, the development of one-pot syntheses of highly functionalized imidazolidines via SN2-type ring-opening of activated aziridines followed by intramolecular cyclization offers a pathway to a variety of functional groups with high yields and stereoselectivities. organic-chemistry.org
The primary amino group of this compound is particularly amenable to derivatization. Pre-column derivatization techniques, such as with diethyl ethoxymethylenemalonate (DEEMM), are commonly used to improve the chromatographic behavior of amino compounds in reversed-phase liquid chromatography. nih.gov Similar strategies could be employed to create a diverse library of this compound derivatives for various applications.
Potential for Integration into Emerging Chemical and Biological Systems
The unique structural features of this compound make it a promising candidate for integration into emerging chemical and biological systems. In the realm of systems biology, which seeks to understand the complex interactions within biological systems, molecules with specific recognition and binding properties are highly valuable. nih.gov The imidazolidinone scaffold, with its ability to be readily functionalized, could be used to design molecular probes to investigate biological networks. nih.gov
The development of "smart" scaffolds in tissue engineering that can respond to biological cues is a rapidly advancing field. mdpi.com The functional groups on this compound could be used to attach bioactive molecules or to create cross-linkable networks, leading to the development of advanced biomaterials for regenerative medicine. mdpi.com
Long-Term Vision for Fundamental and Applied Research on Imidazolidinone Scaffolds
The long-term vision for research on imidazolidinone scaffolds, including this compound, encompasses both fundamental and applied aspects. A fundamental goal is to achieve a deep understanding of the structure-property relationships of these compounds. This includes elucidating how modifications to the imidazolidinone core and its substituents influence their chemical reactivity, physical properties, and biological activity.
On the applied front, the potential of imidazolidinone scaffolds in drug discovery remains a major focus. Their presence in numerous bioactive compounds suggests that this scaffold is a "privileged" structure in medicinal chemistry. nih.gov Future research will likely focus on designing and synthesizing novel imidazolidinone derivatives as potent and selective inhibitors of various enzymes and receptors implicated in disease. nih.govnih.gov For example, derivatives of 2-thioxo-4-imidazolidinone have shown promise as antibacterial and antifungal agents. ekb.egekb.eg
Furthermore, the application of imidazolidinone-based organocatalysts is expected to expand. nih.gov The development of more efficient and enantioselective catalysts for a wider range of organic transformations will continue to be a significant research area.
Q & A
Basic Research Questions
Q. What optimized solvent-free synthesis methods are available for 4-(2-Aminoethyl)-2-imidazolidinone, and how are reaction conditions validated?
- Methodological Answer : A solvent-free cyclization reaction between diethylenetriamine and urea (molar ratio 2:1) at 200–210°C for 4 hours yields this compound with high efficiency. Reaction parameters (temperature, time, stoichiometry) were optimized via iterative testing, with product purity confirmed by NMR and mass spectrometry. This approach minimizes solvent waste and simplifies purification .
Q. Which analytical techniques are critical for characterizing this compound and its derivatives?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation, particularly for verifying cyclization and functional group integrity. For example, in derivatives like 2-imidazo[4,5-b]pyrid-2-yl analogs, NMR data are supplemented with high-resolution mass spectrometry (HRMS) to confirm molecular weights. Chromatographic methods (HPLC, TLC) are used to assess purity .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact (GHS Category 2/2A). Work in a fume hood to prevent inhalation. Storage should be in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation. Spill management requires neutralization with absorbent materials and disposal via hazardous waste protocols .
Advanced Research Questions
Q. How do derivatives of this compound act as selective PDE4 inhibitors, and what assays validate their mechanism?
- Methodological Answer : Derivatives like Ro 20-1724 (4-(3-Butoxy-4-methoxybenzyl)-2-imidazolidinone) inhibit PDE4 with a Ki of 1930 nM, as shown by cAMP-specific enzymatic assays. Selectivity is tested against other PDE isoforms (e.g., PDE3, PDE5) using competitive binding assays and radiolabeled substrates. Cell-based models (e.g., neuronal or immune cells) quantify cAMP accumulation via ELISA or FRET-based biosensors .
Q. What in vitro and in vivo models are used to evaluate the neuroprotective effects of this compound derivatives?
- Methodological Answer : In vitro neuroprotection is assessed using primary cortical neurons exposed to oxidative stress (e.g., H₂O₂), with cell viability measured via MTT assay. In vivo, rodent models of ischemia-reperfusion injury (e.g., LAD occlusion) evaluate compound efficacy via infarct size reduction (TTC staining) and behavioral outcomes (e.g., prepulse inhibition). Ro 20-1724 has shown neuroprotection in auditory event-related potential studies .
Q. How can computational approaches resolve contradictions in PDE4 inhibitor efficacy across studies?
- Methodological Answer : Density functional theory (DFT) calculations predict electronic properties and binding affinities of derivatives, correlating with experimental Ki values. Molecular dynamics simulations model PDE4-ligand interactions to identify structural motifs critical for selectivity. Meta-analyses of published IC₅₀ data (e.g., from kinase assays) help reconcile discrepancies by controlling for variables like cell type and assay conditions .
Q. What strategies optimize the structure-activity relationship (SAR) of this compound derivatives for cytokine modulation?
- Methodological Answer : Substituent effects are systematically tested (e.g., alkyl chain length, aromatic groups) using LPS-stimulated macrophage models. For example, 4-(3-Butoxy-4-methoxybenzyl)-2-imidazolidinone reduces IL6 secretion by 60% in RAW264.7 cells (ELISA quantification). SAR is refined via combinatorial chemistry and high-throughput screening (HTS) to balance potency and solubility .
Q. What role do solvent-free synthesis conditions play in minimizing byproducts for imidazolidinone derivatives?
- Methodological Answer : Solvent-free reactions reduce side reactions (e.g., hydrolysis) by avoiding polar aprotic solvents. For this compound, the absence of solvent increases reaction efficiency (yield >85%) and simplifies purification. Byproduct formation (e.g., urea derivatives) is monitored via LC-MS and mitigated by precise temperature control (±2°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
